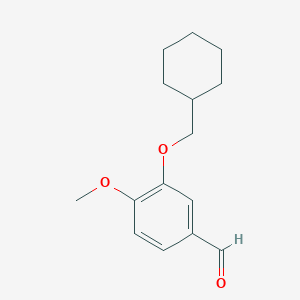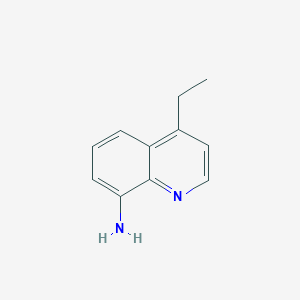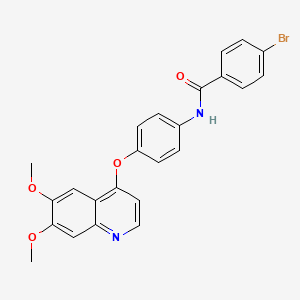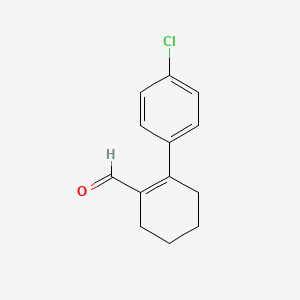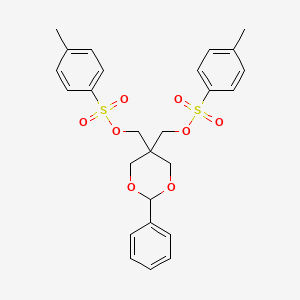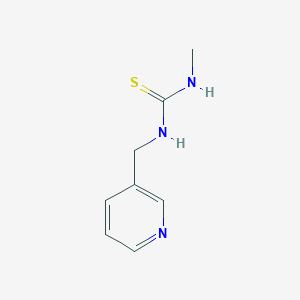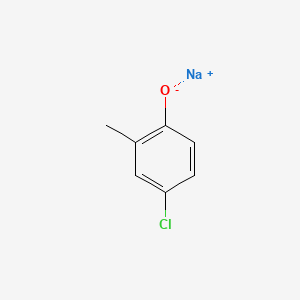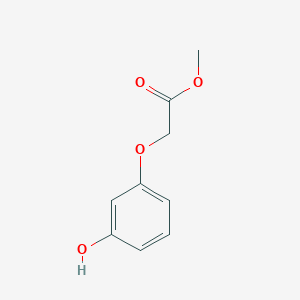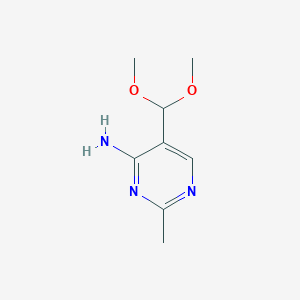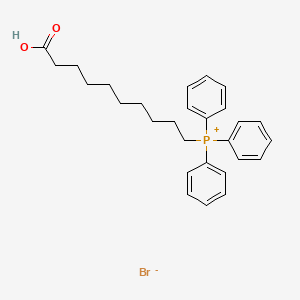
(9-Carboxynonyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a compound with the molecular formula C28H34O2P . It has a molecular weight of 433.542 and is used to increase the level of hydrogen sulphide within the mitochondria because of the presence of the mitochondria targeting motif .
Molecular Structure Analysis
The molecular structure of “(9-Carboxynonyl)(triphenyl)phosphanium bromide” can be represented by the SMILES notation:OC(=O)CCCCCCCCCP+(c2ccccc2)c3ccccc3 . This indicates that the compound contains a carboxynonyl group attached to a triphenylphosphonium group. Chemical Reactions Analysis
While specific chemical reactions involving “(9-Carboxynonyl)(triphenyl)phosphanium bromide” are not detailed in the available resources, it’s known that similar compounds are used as reactants for the preparation of various structures via ring-closing metathesis and double bond migration ring-closing metathesis reactions .Physical And Chemical Properties Analysis
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a neat product . The compound should be stored at a temperature of +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.Safety And Hazards
Propriétés
Numéro CAS |
93943-65-8 |
|---|---|
Nom du produit |
(9-Carboxynonyl)(triphenyl)phosphanium bromide |
Formule moléculaire |
C28H34BrO2P |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
9-carboxynonyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H33O2P.BrH/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H |
Clé InChI |
MBBYHWZVGHKEBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

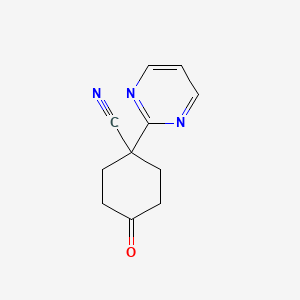

![2-[(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B8712729.png)
![Ethyl 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)
